Dihydroergocristine Exhibits Functional D1/D2 Dopamine Receptor Antagonism Distinct from In-Class Agonist Activity
In rat striatal functional assays, dihydroergocristine uniquely antagonizes both D1- and D2-dopamine receptor subtypes, whereas its structural analogs dihydroergocornine, dihydro-α-ergokryptine, and dihydro-β-ergokryptine all demonstrate agonist activity at D1 receptors (stimulating cAMP formation) and inhibit D2-mediated [3H]choline overflow responses [1].
| Evidence Dimension | Functional activity at dopamine D1 and D2 receptors |
|---|---|
| Target Compound Data | Antagonist at both D1 and D2 receptors; no agonist efficacy |
| Comparator Or Baseline | Dihydroergocornine, dihydro-α-ergokryptine, dihydro-β-ergokryptine: D1 agonists (EC50 values 10-30 nM for cAMP stimulation); D2-mediated response inhibitors with differential maximal effects |
| Quantified Difference | Qualitative functional divergence: antagonism vs. agonism at D1 receptors; at D2 receptors, DHEC antagonism vs. analog inhibition with ~50-fold lower potency than their D1 agonist EC50 |
| Conditions | Rat striatal homogenates (D1 cAMP formation assay); rat striatal slices preincubated with [3H]choline (D2 evoked overflow assay) |
Why This Matters
This functional divergence dictates that procurement decisions based solely on ergot alkaloid class membership will yield materially different dopaminergic signaling outcomes in research or therapeutic applications.
- [1] Markstein R. Dopamine receptor profile of co-dergocrine (Hydergine) and its components. Eur J Pharmacol. 1982 Dec 24;86(2):145-55. doi: 10.1016/0014-2999(82)90312-0. PMID: 6297930. View Source
